4-amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride
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Overview
Description
4-amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is a synthetic compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.7 g/mol . This compound is characterized by its bicyclic structure, which includes a sulfur atom and an amino group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved by reacting a suitable precursor with a sulfur-containing reagent under controlled conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step requires the use of an amine source, such as ammonia or an amine derivative, under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
4-amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are carried out using amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various amino, alkoxy, or thio derivatives.
Scientific Research Applications
4-amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the bicyclic structure plays a crucial role in these interactions, often forming covalent bonds with target molecules. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione: The non-hydrochloride form of the compound.
4-amino-2-thiabicyclo[2.1.1]hexane-2,2-dioxide: A similar compound with an additional oxygen atom.
Uniqueness
4-amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments. The presence of both an amino group and a sulfur atom in a bicyclic structure also contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
2408972-49-4 |
---|---|
Molecular Formula |
C5H10ClNO2S |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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